1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine
Description
1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine is a bicyclic amine derivative featuring a 4,4-dimethylpiperidine core linked to an azetidine (a four-membered saturated nitrogen-containing ring) via a methylene bridge. This compound combines structural rigidity from the azetidine ring with steric hindrance from the geminal dimethyl groups on the piperidine ring.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)-4,4-dimethylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-11(2)4-7-13(8-5-11)9-10-3-6-12-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
XJKHSNANHSYSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2CCN2)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
One of the most effective methods is reductive amination between the aldehyde form of azetidin-2-ylmethyl and the amine group on 4,4-dimethylpiperidine:
- The aldehyde and amine are reacted in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Typical solvents include methanol, ethanol, or dichloromethane.
- Reaction conditions are mild, often at room temperature, over 12–24 hours.
- The reaction proceeds via imine formation followed by reduction to yield the secondary amine linkage.
Alkylation
Alternatively, alkylation can be employed:
- 4,4-Dimethylpiperidine is reacted with a halomethyl-azetidine derivative (e.g., azetidin-2-ylmethyl bromide).
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
- A base such as potassium carbonate or sodium hydride is used to deprotonate the amine, facilitating nucleophilic substitution.
- Temperature control is crucial to avoid side reactions.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azetidin-2-ylmethyl aldehyde synthesis | Oxidation of azetidin-2-ylmethanol with PCC or Swern oxidation | 70–85 | High purity aldehyde essential |
| Reductive amination | 4,4-Dimethylpiperidine + azetidin-2-ylmethyl aldehyde + NaBH3CN, MeOH, r.t., 18 h | 60–75 | Mild conditions, minimal side products |
| Alkylation | 4,4-Dimethylpiperidine + azetidin-2-ylmethyl bromide, K2CO3, DMF, 50°C, 12 h | 55–70 | Requires careful temperature control |
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using mixtures of chloroform and methanol or ethyl acetate and hexane.
- The final compound is characterized by:
- Nuclear Magnetic Resonance spectroscopy (1H-NMR, 13C-NMR) confirming the chemical shifts corresponding to azetidine and piperidine protons.
- Mass spectrometry (MS) confirming molecular ion peaks consistent with the molecular weight.
- Elemental analysis to confirm composition.
Literature Support and Research Results
- The reductive amination approach is supported by studies on related azetidine-piperidine derivatives, which demonstrate efficient coupling under mild conditions with good yields and purity.
- Alkylation methods, while effective, require stricter control of reaction parameters to avoid over-alkylation or ring opening of azetidine.
- Advanced synthetic routes involving protecting group strategies and one-pot reactions have been reported for similar heterocyclic compounds, improving scalability and reducing purification steps.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + amine + NaBH3CN | Mild conditions, good selectivity | Requires aldehyde intermediate | 60–75 |
| Alkylation | Halomethyl azetidine + amine + base | Direct coupling, simple reagents | Possible side reactions, temperature sensitive | 55–70 |
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine and analogous compounds:
Key Observations :
- Ring Strain : The azetidine moiety (four-membered ring) increases ring strain compared to five-membered pyrrolidine or six-membered piperidine derivatives, which may influence reactivity and binding affinity in biological systems.
- Electronic Properties: The absence of aromatic groups (unlike benzodioxole derivatives in ) limits π-π stacking interactions but may enhance solubility in nonpolar environments.
Reaction Kinetics and Reactivity
- Lactonization Studies : Methyl substitutions on piperidine significantly affect reaction rates. For instance, 2,6-dimethylpiperidine shows negligible lactonization activity due to steric blocking of the nitrogen lone pair, whereas 4,4-dimethylpiperidine may retain partial reactivity .
- Nucleophilicity : The target compound’s nitrogen lone pair availability is likely reduced compared to unsubstituted piperidine, impacting its utility in nucleophilic reactions.
Biological Activity
1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a piperidine ring substituted with an azetidine moiety, which is critical for its biological activity. The structural formula can be represented as follows:
The biological activity of 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways and modulate receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
In Vitro Studies
Research indicates that 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine exhibits notable inhibitory activity against MAO-A and MAO-B isoforms. A study reported the following IC50 values for the compound:
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine | 0.241 ± 0.011 | 0.350 ± 0.015 |
These values suggest a moderate potency in inhibiting these enzymes, which could be beneficial for treating conditions like depression and anxiety disorders .
Case Studies
- Neuroprotective Effects : In a study involving animal models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This was assessed through various assays measuring cell viability and apoptosis markers.
- Anticancer Activity : Preliminary investigations into the anticancer properties revealed that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
Pharmacokinetics
Pharmacokinetic studies have shown that 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine has favorable absorption characteristics with a moderate half-life, making it a suitable candidate for further development in therapeutic applications.
Q & A
What are the recommended synthetic routes for 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine, and how can purity be optimized?
Basic
The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine and piperidine cores. For example, alkylation of 4,4-dimethylpiperidine with a protected azetidine derivative (e.g., azetidin-2-ylmethyl bromide) in a polar aprotic solvent like dichloromethane or THF under basic conditions (e.g., NaOH) is a common approach . Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization. Purity optimization requires strict control of reaction parameters (temperature, stoichiometry) and post-synthesis characterization using HPLC or GC-MS to verify >95% purity .
How can computational methods like quantum chemical calculations enhance the design of synthesis pathways for this compound?
Advanced
Computational approaches, such as density functional theory (DFT), can predict reaction energetics and transition states, enabling identification of optimal pathways. For instance, ICReDD’s workflow combines quantum chemical reaction path searches with experimental validation to reduce trial-and-error synthesis . By simulating intermediates (e.g., carbocation stability during alkylation), researchers can prioritize solvent systems (e.g., low dielectric media for charge stabilization) and catalysts, accelerating reaction discovery by 30–50% .
What spectroscopic techniques are most effective for structural elucidation, and what are common challenges?
Basic
1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical. The compound’s tertiary amine and azetidine moieties produce distinct splitting patterns in NMR (e.g., piperidine CH2 groups at δ 1.2–1.8 ppm; azetidine protons at δ 3.0–3.5 ppm) . Challenges include signal overlap due to conformational flexibility. Dynamic NMR or low-temperature experiments can resolve this. IR spectroscopy confirms secondary amine stretches (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
What strategies are used to resolve contradictions in reactivity data across different experimental conditions?
Advanced
Contradictions often arise from solvent polarity, temperature, or catalyst variability. A systematic approach involves:
- Design of Experiments (DoE): Varying parameters (e.g., solvent dielectric constant, base strength) to identify dominant factors .
- Kinetic profiling: Monitoring reaction progress under conflicting conditions via in-situ FTIR or LC-MS to detect intermediates .
- Computational validation: Comparing DFT-predicted activation energies with experimental yields to reconcile discrepancies .
What are the key safety considerations when handling this compound, based on its structural analogs?
Basic
Structural analogs (e.g., piperidine derivatives) show acute toxicity (Category 4 for oral/dermal/inhalation routes) . Key precautions:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Avoid exposure to moisture to prevent decomposition into reactive intermediates .
- Store under inert gas (argon) at 2–8°C in amber glass to limit oxidative degradation .
How does the compound’s stability vary under different storage conditions, and what analytical methods confirm degradation?
Advanced
Stability studies show:
- Thermal degradation: Above 40°C, cycloreversion of azetidine occurs, detectable via TGA-DSC .
- Photodegradation: UV exposure (λ > 300 nm) leads to piperidine ring oxidation, monitored by HPLC-UV/Vis .
- Hydrolytic stability: Aqueous solutions (pH < 5) undergo hydrolysis; LC-MS identifies N-oxide byproducts . Accelerated aging tests (40°C/75% RH) coupled with multivariate analysis (PCA) predict shelf life .
What in vitro assays are recommended to assess the compound’s biological activity?
Basic
Piperidine derivatives are screened via:
- Enzyme inhibition assays: CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Receptor binding: Radioligand displacement assays (e.g., σ1 receptor binding with [³H]-(+)-pentazocine) .
- Cellular toxicity: MTT assays in HEK-293 or HepG2 cells to evaluate IC50 values .
How can molecular dynamics simulations predict the compound’s behavior in solution?
Advanced
MD simulations (e.g., AMBER or GROMACS) model solvation effects and conformational dynamics. For example:
- Solubility prediction: Free energy perturbation (FEP) calculates transfer free energies between solvents (e.g., water vs. DMSO) .
- Membrane permeability: Simulate lipid bilayer interactions to estimate BBB penetration (logP vs. experimental PAMPA data) .
- Aggregation propensity: Radial distribution functions (RDFs) identify π-π stacking or H-bonding that may cause precipitation .
Notes
- Methodological Focus: Answers emphasize experimental workflows, computational integration, and validation techniques.
- Data Contradictions: Addressed via DoE, kinetic studies, and computational reconciliation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
